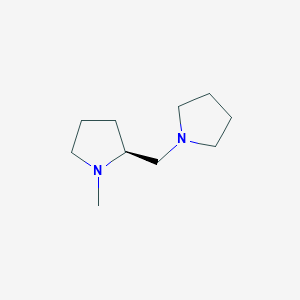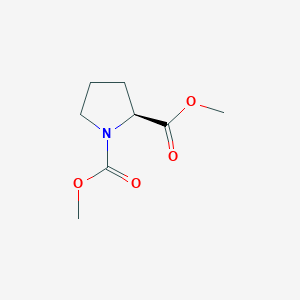![molecular formula C8H10ClN3 B1600254 (1H-Benzo[d]imidazol-5-yl)methanamin CAS No. 164648-60-6](/img/structure/B1600254.png)
(1H-Benzo[d]imidazol-5-yl)methanamin
Übersicht
Beschreibung
(1H-Benzo[D]imidazol-5-YL)methanamine is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole and its derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Wissenschaftliche Forschungsanwendungen
(1H-Benzo[D]imidazol-5-YL)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Industry: It finds applications in the development of corrosion inhibitors, dyes, and polymers.
Wirkmechanismus
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, leading to their diverse biological effects .
Mode of Action
One study mentions the successful pharmacological blocking of aq signal reception at the level of pqsr, leading to a reduced transcription of the pqsa-lux genes . This suggests that the compound may interact with its targets to modulate gene expression.
Biochemical Pathways
Imidazole derivatives are known to impact a variety of biochemical pathways due to their broad range of biological activities . For instance, they can interfere with the synthesis of certain proteins or disrupt cell signaling pathways, leading to various downstream effects .
Pharmacokinetics
It’s known that the compound is a solid at room temperature . This could potentially impact its bioavailability, as solid compounds may require specific conditions or formulations to be effectively absorbed in the body.
Result of Action
Based on the known activities of imidazole derivatives, it can be inferred that the compound may have a variety of effects at the molecular and cellular levels, such as modulating gene expression, disrupting cell signaling pathways, or interfering with protein synthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1H-Benzo[D]imidazol-5-YL)methanamine. For instance, the compound is recommended to be stored in a refrigerator , suggesting that its stability may be affected by temperature. Furthermore, the compound is a solid at room temperature , which could influence its solubility and, consequently, its bioavailability and efficacy.
Biochemische Analyse
Biochemical Properties
(1H-Benzo[D]imidazol-5-YL)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which can alter the protein’s conformation and activity. Additionally, (1H-Benzo[D]imidazol-5-YL)methanamine can bind to nucleic acids, potentially affecting gene expression and replication processes .
Cellular Effects
The effects of (1H-Benzo[D]imidazol-5-YL)methanamine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . The compound can modulate gene expression by binding to DNA and interfering with transcription factors. Furthermore, (1H-Benzo[D]imidazol-5-YL)methanamine affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, (1H-Benzo[D]imidazol-5-YL)methanamine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and nucleic acids, through hydrogen bonding and van der Waals interactions . This binding can result in enzyme inhibition or activation, depending on the target enzyme. For example, (1H-Benzo[D]imidazol-5-YL)methanamine has been shown to inhibit microbial enzymes, leading to antimicrobial effects . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and DNA .
Temporal Effects in Laboratory Settings
The stability and degradation of (1H-Benzo[D]imidazol-5-YL)methanamine over time are crucial factors in its biochemical analysis. In laboratory settings, the compound has been found to be relatively stable under standard storage conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have shown that (1H-Benzo[D]imidazol-5-YL)methanamine can have lasting effects on cellular function, including sustained inhibition of metabolic enzymes and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of (1H-Benzo[D]imidazol-5-YL)methanamine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, toxic effects such as liver and kidney damage have been observed . The threshold dose for toxicity varies among different animal species, but it is generally above 1 gram per kilogram of body weight . These findings highlight the importance of dosage optimization in therapeutic applications of (1H-Benzo[D]imidazol-5-YL)methanamine.
Metabolic Pathways
(1H-Benzo[D]imidazol-5-YL)methanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of (1H-Benzo[D]imidazol-5-YL)methanamine within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, (1H-Benzo[D]imidazol-5-YL)methanamine can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of (1H-Benzo[D]imidazol-5-YL)methanamine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, (1H-Benzo[D]imidazol-5-YL)methanamine can be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Benzo[D]imidazol-5-YL)methanamine typically involves the reaction of o-phenylenediamine with an aldehyde or ketone under acidic conditions. One common method includes the cyclization of o-phenylenediamine with formic acid or its derivatives, followed by subsequent functionalization to introduce the methanamine group .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: (1H-Benzo[D]imidazol-5-YL)methanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the benzimidazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols are typical reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized benzimidazole derivatives .
Vergleich Mit ähnlichen Verbindungen
- (1H-Benzo[D]imidazol-2-YL)methanamine
- (4-Fluoro-1H-Benzo[D]imidazol-2-YL)methanamine
- (5,6-Dichloro-1H-Benzo[D]imidazol-2-YL)methanamine hydrochloride
Comparison: Compared to its analogs, (1H-Benzo[D]imidazol-5-YL)methanamine exhibits unique properties due to the position of the methanamine group. This positional difference can influence its reactivity and biological activity, making it a valuable compound for specific applications .
Eigenschaften
IUPAC Name |
3H-benzimidazol-5-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYXSYWCALWOKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















